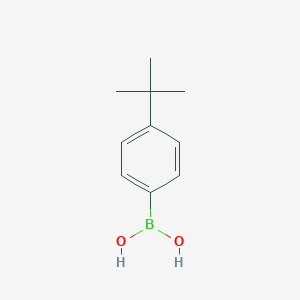

4-tert-Butylphenylboronic acid

Description

4-tert-Butylphenylboronic acid (CAS: 123324-71-0) is an organoboron compound with the molecular formula C₁₀H₁₅BO₂ and a molecular weight of 178.04 g/mol. It is a white to off-white crystalline solid with a melting point range of 193–199°C and a purity typically ≥97% (HPLC) . The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like THF, DMF, and DMSO, as well as methanol and ether .

Properties

IUPAC Name |

(4-tert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJYZNVROSZZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370211 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123324-71-0 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Mechanism

The Grignard method involves reacting 1-bromo-4-tert-butylbenzene with magnesium to form a Grignard reagent, which subsequently reacts with tri-n-butyl borate. The procedure is outlined as follows:

-

Grignard Reagent Preparation :

-

1-Bromo-4-tert-butylbenzene (52 mL) is combined with magnesium turnings (8.0 g) in dry diethyl ether (250 mL) under argon.

-

The mixture is stirred until the magnesium is fully consumed, generating para-tert-butylphenyl magnesium bromide.

-

-

Borylation Step :

-

The Grignard reagent is added dropwise to tri-n-butyl borate (81 mL) in diethyl ether (250 mL) at −80°C.

-

After warming to ambient temperature, the reaction is quenched with 10% sulfuric acid (150 mL).

-

-

Workup and Purification :

Limitations and Optimization

The low yield (10%) is attributed to side reactions during the Grignard formation and borate quenching. Key optimizations include:

-

Temperature Control : Maintaining strict低温 conditions (−80°C) during borate addition minimizes decomposition.

-

Solvent Selection : Replacing diethyl ether with tetrahydrofuran (THF) improves reagent solubility and reaction homogeneity.

-

Acid Quenching : Gradual addition of sulfuric acid prevents boronic acid dimerization.

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

The Miyaura borylation enables direct conversion of aryl halides to boronic esters, which are hydrolyzed to boronic acids. For this compound, the protocol involves:

-

Reagents :

-

Aryl halide: 1-bromo-4-tert-butylbenzene.

-

Boron source: Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: Potassium acetate (KOAc).

-

-

Procedure :

-

Hydrolysis :

Mechanistic Insights

The reaction proceeds via:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl halide.

-

Transmetalation : The Pd-aryl intermediate reacts with B₂pin₂, forming a Pd-boryl complex.

-

Reductive Elimination : Release of the aryl boronic ester regenerates Pd(0).

Comparative Analysis of Methods

Table 1: Key Parameters of Grignard vs. Miyaura Methods

Industrial-Scale Production

Industrial synthesis follows the Miyaura route due to its scalability and efficiency:

-

Large-Scale Reactors : Stainless steel vessels with temperature and pressure controls ensure consistent product quality.

-

Catalyst Recycling : Pd recovery systems reduce costs and environmental impact.

-

Continuous Flow Systems : Microreactor technology enhances heat transfer and reduces reaction time .

Chemical Reactions Analysis

Types of Reactions:

-

Suzuki-Miyaura Cross-Coupling Reaction:

Reagents and Conditions: This reaction involves the coupling of 4-tert-Butylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide.

Products: The major products formed are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Oxidation and Reduction Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding phenol derivative.

Reduction: It can be reduced to form the corresponding alkylborane, which can be further utilized in various organic transformations.

-

Substitution Reactions:

Electrophilic Substitution: The tert-butyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

4-tert-Butylphenylboronic acid is widely used as a boron source in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the tert-butyl group enhances the solubility and stability of the boronic acid in organic solvents, making it an ideal candidate for this reaction.

Case Study:

A study demonstrated that using this compound in the synthesis of a specific biaryl compound resulted in high yields and selectivity, showcasing its effectiveness as a coupling partner under optimized conditions .

Biochemical Applications

Antibody-Drug Conjugates (ADCs)

In the realm of biochemistry, this compound plays a crucial role in developing antibody-drug conjugates. Its ability to form stable linkages with antibodies allows for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Cell Signaling Pathways

This compound has been implicated in various cell signaling pathways, including those related to apoptosis and inflammation. It serves as a biochemical reagent that can modulate signaling pathways such as JAK/STAT and MAPK/ERK, thus influencing cellular responses to stimuli.

Case Study:

Research involving this compound revealed its potential to inhibit specific kinases involved in cancer progression, suggesting its utility in developing targeted therapies .

Material Science

Polymer Chemistry

In material science, this compound is utilized in synthesizing boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.

Case Study:

A recent investigation highlighted the use of this boronic acid in creating polymeric materials with improved electrical conductivity, which could be beneficial for electronic applications .

Environmental Applications

Sensing Devices

The compound has been explored for its potential use in environmental sensing devices due to its ability to interact with various analytes. Its boronate ester formation can be leveraged for detecting phenolic compounds in environmental samples.

Data Table: Environmental Applications

| Application | Description |

|---|---|

| Sensing Devices | Detection of phenolic compounds through boronate ester formation |

| Water Treatment | Possible use in adsorbing contaminants from water sources |

Mechanism of Action

Mechanism:

- In the Suzuki-Miyaura cross-coupling reaction, 4-tert-Butylphenylboronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom in the boronic acid plays a crucial role in facilitating the transfer of the organic group to the palladium center.

Molecular Targets and Pathways:

- The primary molecular target is the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Electronic and Steric Effects

The tert-butyl group is a strong electron-donating substituent that enhances the electron density of the aromatic ring, activating it for electrophilic substitution. However, its bulky steric profile can hinder reaction kinetics in cross-couplings compared to smaller substituents.

Table 1: Substituent Effects on Reactivity in Suzuki-Miyaura Reactions

*Yield via Stille coupling; Suzuki coupling yields were lower due to steric hindrance .

Key Observations :

- The tert-butyl group’s electronic activation enables high catalytic efficiency, but steric bulk can reduce yields in sterically demanding reactions (e.g., Suzuki vs. Stille couplings for BBT-PhtBu synthesis) .

- Electron-withdrawing groups (e.g., cyano) deactivate the ring, requiring harsher conditions or alternative coupling methods.

Catalytic Performance in Cross-Couplings

Pd-NHC Complexes :

Comparison with Haloarenes :

Key Insight :

- The tert-butyl group improves solubility and thermal stability in optoelectronic materials, while electron-withdrawing groups (e.g., cyano) enhance charge transport properties .

Biological Activity

4-tert-Butylphenylboronic acid (CAS No. 123324-71-0) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 178.04 g/mol

- Melting Point : 191-196 °C

- Solubility : Insoluble in water; soluble in organic solvents such as DMSO and methanol .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung cancer) and MDA-MB-231 (breast cancer).

- Testing Methods : MTT and sulforhodamine B (SRB) assays were employed to assess cell viability.

The results indicated that this compound exhibited significant cytotoxicity against both cell lines, with a slightly higher potency compared to its analog, 4-butylphenylboronic acid .

| Compound | A549 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| This compound | 45 | 50 |

| 4-butylphenylboronic acid | 55 | 60 |

The mechanism through which this compound exerts its cytotoxic effects is believed to involve the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cell. This pathway is crucial in cancer therapy as it can induce apoptosis in malignant cells while sparing normal cells .

Case Studies

-

Synthesis and Evaluation of Analogues :

A study focused on synthesizing novel analogues of this compound revealed enhanced biological profiles compared to existing compounds. The research highlighted the compound's potential as a lead agent in developing new anticancer therapies . -

Cross-Coupling Reactions :

The compound is also used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing various biologically active compounds. This versatility underscores its importance not only in medicinal chemistry but also in broader biological applications .

Safety and Handling

While exploring its biological activity, it is essential to note the safety profile of this compound:

Q & A

Q. What are the most efficient synthetic routes for 4-tert-butylphenylboronic acid, and how do reaction conditions influence yield?

The primary synthesis involves reacting a Grignard reagent derived from 1-bromo-4-tert-butylbenzene with trimethyl borate under inert conditions. Key steps include:

- Grignard reagent preparation : Magnesium metal reacts with 1-bromo-4-tert-butylbenzene in dry tetrahydrofuran (THF) under nitrogen .

- Borylation : The Grignard reagent is treated with trimethyl borate, followed by acidic workup to yield the boronic acid.

- Optimization : Maintaining anhydrous conditions and controlled temperature (0–25°C) minimizes side reactions. Yields typically exceed 75% when using THF as the solvent .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- 1H NMR spectroscopy : Distinct signals include a singlet at δ 1.35 ppm (9H, tert-butyl group) and aromatic protons at δ 7.49 (d, J = 8.0 Hz) and 8.06 ppm (d, J = 8.0 Hz) .

- 13C NMR : Peaks at δ 35.22 (tert-butyl carbon) and 125.52–157.62 ppm (aromatic carbons) confirm structure .

- Mass spectrometry : A molecular ion peak at m/z 178.04 ([M]+) aligns with its molecular weight .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

It acts as a nucleophilic boron reagent, transferring the aryl group to palladium during transmetalation. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ is widely used for aryl-aryl couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMA, THF) enhance reaction rates .

- Base compatibility : Carbonate or phosphate bases stabilize the boronate intermediate .

Advanced Research Questions

Q. How does this compound enhance thermal insulation in epoxy-based intumescent coatings?

At 13 wt%, it outperforms zinc borate (ZB) and boric acid (BA) by:

- Char formation : Creates a dense, small-pore char layer (pore size < 10 µm) that reduces heat transfer .

- Early expansion : Initiates intumescence at lower temperatures (150–200°C), delaying steel substrate heating .

- Hydroxyl group activity : Participates in esterification and crosslinking with epoxy resins, improving char stability .

Higher concentrations (e.g., 25 wt%) may further optimize performance but require adjusting pigment volume concentration (PVC) and critical PVC (CPVC) ratios .

Q. How can this compound be used in hydroxylation reactions with N-oxides?

Under mild conditions, it reacts exothermically with N-oxides (e.g., N,N-dimethyl-4-toluidine N-oxide) to form phenols:

Q. What computational insights exist for this compound’s electronic properties?

Density functional theory (DFT/B3LYP) studies reveal:

- Frontier orbitals : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, suitable for electron-deficient coupling partners .

- Charge distribution : The boron atom carries a partial positive charge (+0.35 e), promoting nucleophilic attack during transmetalation .

- Vibrational modes : B-O stretching at 1,350–1,450 cm⁻¹ (IR) correlates with boronic acid dimerization .

Q. How can researchers resolve contradictions in optimal concentrations for intumescent coatings?

Discrepancies between 13 wt% and 25 wt% arise from formulation variables:

- Pigment-binder ratio : Higher PVC values (>45%) reduce cohesion, necessitating lower boronic acid loads.

- Char morphology : 13 wt% balances boron content and char integrity, while 25 wt% may require additives to prevent brittleness .

- Experimental validation : Thermogravimetric analysis (TGA) and UL 1709 fire testing should benchmark performance .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.